1-(difluoromethyl)-N-methylcyclopropan-1-aminehydrochloride
Description
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride is a cyclopropane-based organic compound with a difluoromethyl (-CF₂H) substituent and an N-methylamine group, forming a hydrochloride salt. Cyclopropane rings are characterized by high ring strain due to their 60° bond angles, which can enhance reactivity and influence molecular interactions in biological systems . The difluoromethyl group acts as a bioisostere, improving metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydrochloride salt enhances aqueous solubility for pharmaceutical applications .
This compound is structurally distinct due to the combination of a strained cyclopropane ring, electron-withdrawing difluoromethyl group, and a tertiary amine. These features make it a candidate for drug development, particularly in targeting enzymes or receptors where electronic effects and steric constraints are critical.
Properties
Molecular Formula |
C5H10ClF2N |
|---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-8-5(2-3-5)4(6)7;/h4,8H,2-3H2,1H3;1H |
InChI Key |
OYEAPZZPSFZSIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
Cyclopropane ring formation : The core cyclopropane ring is constructed by established cyclopropanation reactions, often starting from suitable olefinic precursors.
Introduction of the difluoromethyl group : The difluoromethyl (-CF2H) substituent is introduced via difluoromethylation reagents, which may include ethyl bromodifluoroacetate or other difluoromethylating agents under mild conditions.
N-Methylamine functionalization : The amine group is methylated to form the N-methylamine derivative, often by reductive amination or alkylation methods.
Formation of hydrochloride salt : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and handling properties.
Specific Synthetic Procedures
Although detailed stepwise protocols for this exact compound are limited in open literature, analogous methods and recent advances in difluoromethylation chemistry provide insight:
Difluoromethylation of amines : Recent studies have demonstrated the use of ethyl bromodifluoroacetate as an effective difluoromethylating reagent under mild conditions (room temperature, DMF solvent, K2CO3 base), yielding N-difluoromethylated amine intermediates in moderate to high yields (up to 89% on gram scale).
Hydrodefluorination and N-methylation : Subsequent reduction steps, such as hydrodefluorination using NaBH4 and alumina, can convert N-difluoromethyl imines to N-methylated amines, facilitating the formation of the N-methylcyclopropan-1-amine core.
Cyclopropane ring assembly : The cyclopropane ring may be constructed prior to difluoromethylation, for example, via Simmons–Smith cyclopropanation or other carbene transfer methods on suitably substituted alkenes, followed by functional group transformations to install the amine and difluoromethyl groups.
Salt formation : The final amine compound is converted into its hydrochloride salt by reaction with hydrochloric acid, typically in an organic solvent or aqueous medium, to afford the crystalline hydrochloride salt suitable for isolation and use.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Alkene precursor + carbene source (e.g., Simmons–Smith reagent) | Cyclopropane intermediate |
| 2 | Difluoromethylation | Ethyl bromodifluoroacetate, K2CO3, DMF, room temperature | N-difluoromethylated amine intermediate |
| 3 | Reduction/N-Methylation | NaBH4, Al2O3, methanol | N-methylcyclopropan-1-amine derivative |
| 4 | Salt formation | HCl | 1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride |
Analytical Data and Purification
Purification : High-performance liquid chromatography (HPLC) is commonly employed to purify intermediates and final products, ensuring high purity (>95%) suitable for research use.
Characterization : Standard characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction (ScXRD) for structural confirmation.
Physical properties : The hydrochloride salt typically exists as a crystalline solid with defined melting point and solubility characteristics, facilitating handling and storage.
Research Findings and Methodological Insights
Efficiency and scalability : The difluoromethylation step using ethyl bromodifluoroacetate is scalable to gram quantities without loss of yield or purity, demonstrating practical applicability for synthetic and medicinal chemistry purposes.
Versatility : The synthetic strategy allows access to high Fsp3-enriched scaffolds, which are valuable in drug discovery due to improved pharmacokinetic and physicochemical profiles.
Safety considerations : The compound and intermediates require standard laboratory precautions due to potential irritancy and toxicity, as indicated by hazard classifications including skin and eye irritation and respiratory tract effects.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C5H10ClF2N |
| Molecular Weight | 157.59 g/mol |
| Key Reagents | Ethyl bromodifluoroacetate, K2CO3, NaBH4, HCl |
| Solvents | DMF, methanol, organic solvents for salt formation |
| Reaction Conditions | Room temperature to 90 °C, 12–18 h typical reaction times |
| Purification | HPLC, crystallization |
| Yield | Up to 89% for difluoromethylation step |
| Safety | Skin/eye irritant, respiratory irritant; handle with PPE |
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .
Scientific Research Applications
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride with structurally related compounds:
*Calculated using standard atomic weights (C:12, H:1, Cl:35.45, F:19, N:14, O:16).
Key Observations:
- Cyclopropane vs. Azetidine/Benzene Rings : Cyclopropane derivatives exhibit higher ring strain, which can increase reactivity but reduce conformational flexibility compared to azetidine (4-membered) or benzene rings .
- Substituent Effects: The difluoromethyl group enhances lipophilicity and metabolic stability compared to methoxymethyl or chlorophenyl groups.
- Aromatic vs. Aliphatic Systems : Aromatic substituents (e.g., 3-chlorophenyl, 2-fluorophenyl) enable π-π stacking interactions, which are absent in aliphatic systems like the target compound .
Biological Activity
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of drugs. The cyclopropane ring contributes to its three-dimensional structure, potentially influencing its interaction with biological targets.
Chemical Formula
- Molecular Formula : CHClFN
- Molecular Weight : 155.57 g/mol
Research indicates that 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride may act through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as poly ADP-ribose glycohydrolase (PARG), which plays a role in DNA repair mechanisms .
- Modulation of Receptor Activity : The difluoromethyl group can enhance binding affinity to target receptors, influencing pathways associated with cell proliferation and apoptosis.
Toxicological Profile
The compound exhibits certain toxicological effects:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Potential PARG inhibitor | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Receptor Modulation | Affects neurotransmitter receptors |
Study 1: Inhibition of PARG Activity
A study demonstrated that derivatives similar to 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride exhibited significant inhibition of PARG activity, leading to impaired DNA repair processes in vitro. This suggests potential applications in cancer therapy where DNA repair pathways are often dysregulated.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays revealed that the compound induced cytotoxic effects on various cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
Study 3: Neurotransmitter Receptor Interaction
Research indicated that this compound could modulate neurotransmitter receptor activity, particularly in systems involving dopamine and serotonin pathways, which may have implications for mood disorders and neurodegenerative diseases.
Q & A
Basic: What are the critical considerations for synthesizing 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride?
Answer:
Synthesis requires precise control of reaction parameters:
- Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or strain-driven ring closure. Temperature control (25–60°C) is critical to avoid ring-opening side reactions .
- Difluoromethylation : Introduce fluorine via electrophilic fluorination or nucleophilic substitution with reagents like diethylaminosulfur trifluoride (DAST). Steric hindrance from the cyclopropane ring may reduce reaction efficiency, necessitating extended reaction times .
- Amine protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during N-methylation. Final HCl salt formation requires stoichiometric neutralization with Na₂CO₃ .
Key validation : Confirm purity and structure via / NMR and high-resolution mass spectrometry (HRMS). For example, NMR should show distinct peaks for CFH groups (−120 to −140 ppm) .
Advanced: How can reaction yields be optimized for difluoromethylated cyclopropane derivatives like this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in fluorination steps, while ethers (THF) improve cyclopropanation efficiency .
- Catalyst screening : Test Pd or Cu catalysts for cross-coupling reactions. For example, Pd(PPh) increases yield in Suzuki-Miyaura couplings involving fluorinated aryl groups .
- Temperature gradients : Use flow chemistry to maintain precise thermal control during exothermic steps (e.g., cyclopropanation) .
Data-driven approach : Compare yields under varying conditions (see example table):
| Reaction Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Rh(OAc) | DCM | 78 | |
| Difluoromethylation | DAST | THF | 65 | |
| N-Methylation | CHI | DMF | 82 |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : Identify cyclopropane protons (δ 1.0–2.5 ppm) and methylamine protons (δ 2.2–3.0 ppm). Splitting patterns confirm stereochemistry .
- NMR : Detect CFH groups (δ −120 to −140 ppm) and assess fluorination efficiency .
- Mass spectrometry : HRMS confirms molecular ion [M+H]. For CHFN·HCl (MW 181.62), expect m/z 144.08 (M–HCl) .
Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the cyclopropane ring and fluorinated groups .
Advanced: How does the difluoromethyl group influence the compound’s biological activity?
Answer:
The CFH group:
- Enhances lipophilicity : Improves blood-brain barrier penetration, relevant for CNS-targeting agents (logP increased by ~0.5 vs. non-fluorinated analogs) .
- Modulates electronic effects : Electron-withdrawing fluorine atoms stabilize charge interactions with target proteins (e.g., enzymes, receptors).
- Resists metabolic oxidation : Fluorine substitution reduces susceptibility to cytochrome P450 enzymes, prolonging half-life .
Validation : Compare IC values in enzyme inhibition assays. For example, fluorinated analogs show 2–3x higher potency against MAO-B compared to non-fluorinated derivatives .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of HCl vapors during salt formation .
- Ventilation : Perform reactions in a fume hood due to volatile intermediates (e.g., methyl iodide) .
- Waste disposal : Neutralize acidic waste with NaHCO before disposal .
Advanced note : Conduct stability studies under varying pH and temperature to identify decomposition products (e.g., cyclopropane ring opening at pH < 2) .
Advanced: How can computational methods predict the compound’s reactivity or target interactions?
Answer:
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability of the cyclopropane ring under reaction conditions .
- Molecular docking : Simulate binding to biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Fluorine atoms often form hydrogen bonds with Thr or Ser residues .
- MD simulations : Assess conformational flexibility of the cyclopropane ring in aqueous vs. lipid environments .
Case study : Docking studies of similar fluorinated cyclopropanes show improved binding affinity (ΔG = −8.2 kcal/mol) vs. non-fluorinated analogs (ΔG = −6.5 kcal/mol) .
Basic: What are common impurities in the synthesis, and how are they removed?
Answer:
- Byproducts : Unreacted cyclopropane precursors or over-fluorinated derivatives.
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Analysis : Monitor via HPLC (C18 column, 0.1% TFA in HO/MeCN) to achieve ≥95% purity .
Advanced strategy : Employ preparative SFC (supercritical fluid chromatography) for chiral separation if stereoisomers form during synthesis .
Advanced: How does the cyclopropane ring’s strain affect the compound’s reactivity?
Answer:
- Ring strain : ~27 kcal/mol in cyclopropane increases susceptibility to ring-opening via electrophilic attack or thermal stress .
- Stabilization strategies : Electron-withdrawing groups (e.g., CFH) reduce strain by delocalizing electron density .
- Reactivity trade-offs : While strain enhances nucleophilicity in SN2 reactions, it may limit shelf life. Stabilize with inert atmospheres (N) and low-temperature storage .
Validation : Accelerated stability testing (40°C/75% RH for 6 months) shows ≤5% degradation when stored in amber vials at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
